p-Butoxybenzylidene p-heptylaniline

Descripción

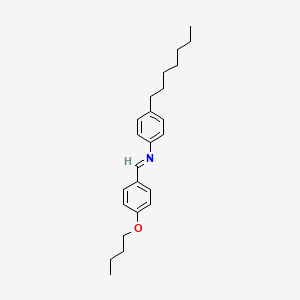

p-Butoxybenzylidene p-heptylaniline (BBHA) is a liquid crystalline compound characterized by a Schiff base structure, featuring a butoxy group (-OC₄H₉) attached to the benzylidene moiety and a heptyl chain (-C₇H₁₅) on the aniline moiety. BBHA is notable for its role in liquid crystal (LC) composites, particularly in studies involving phase transitions, electro-optical properties, and quantum dot (QD) doping for photonic applications .

Propiedades

IUPAC Name |

1-(4-butoxyphenyl)-N-(4-heptylphenyl)methanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33NO/c1-3-5-7-8-9-10-21-11-15-23(16-12-21)25-20-22-13-17-24(18-14-22)26-19-6-4-2/h11-18,20H,3-10,19H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHFLHVDMHFOGCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00276384, DTXSID601234541 | |

| Record name | Benzenamine, N-[(4-butoxyphenyl)methylene]-4-heptyl-, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00276384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[(4-Butoxyphenyl)methylene]-4-heptylbenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601234541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39777-19-0, 111458-13-0 | |

| Record name | N-[(4-Butoxyphenyl)methylene]-4-heptylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39777-19-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Butoxybenzylidene p-heptylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039777190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, N-[(4-butoxyphenyl)methylene]-4-heptyl-, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00276384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[(4-Butoxyphenyl)methylene]-4-heptylbenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601234541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of p-Butoxybenzylidene p-heptylaniline typically involves the condensation reaction between p-butoxybenzaldehyde and p-heptylaniline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then purified through recrystallization to obtain the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: p-Butoxybenzylidene p-heptylaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in acidic or basic medium.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Aplicaciones Científicas De Investigación

p-Butoxybenzylidene p-heptylaniline has several scientific research applications, including:

Liquid Crystal Displays (LCDs): Due to its liquid crystalline properties, it is used in the development of LCD technology.

Material Science: The compound is studied for its potential use in creating advanced materials with specific optical and electronic properties.

Biomedical Research:

Nanotechnology: The compound’s unique properties make it a candidate for use in nanotechnology applications, including the development of nanoscale sensors and devices.

Mecanismo De Acción

The mechanism of action of p-Butoxybenzylidene p-heptylaniline is primarily related to its liquid crystalline behavior. The compound exhibits both orientational and positional order, which are crucial for its function in liquid crystal applications. The molecular targets and pathways involved include:

Molecular Ordering: The compound’s ability to align its molecules in a specific orientation and position, contributing to its liquid crystalline properties.

Interaction with Light: The compound’s structure allows it to interact with light in a way that is useful for display technologies and optical applications.

Comparación Con Compuestos Similares

Structural and Molecular Properties

The following table summarizes key structural features and molecular data for BBHA and its analogs:

Key Observations :

- Alkyl Chain Length : BBHA’s heptyl chain (C₇H₁₅) provides greater molecular elongation compared to hexyl (C₆H₁₃) or butyl (C₄H₉) analogs, enhancing mesophase stability and broadening temperature ranges for liquid crystalline phases .

- Oxygen-Containing Substituents: The butoxy group (-OC₄H₉) in BBHA introduces polarity, influencing dipole interactions and phase behavior compared to non-polar methyl or shorter alkoxy chains .

Phase Behavior and Thermal Properties

BBHA exhibits complex phase transitions in binary mixtures. When combined with cholesteryl nanonate (CN), it forms twisted grain boundary (TGB) and re-entrant smectic-C (ReSmC) phases upon cooling from the isotropic state. These phases are attributed to competing interactions between chiral dopants and smectic layering . In contrast:

Thermodynamic Stability

BBHA’s binary mixtures exhibit lower entropy changes during phase transitions compared to shorter-chain analogs, indicating higher thermodynamic stability in mesophases. This property is critical for applications requiring prolonged operational lifetimes, such as LC displays .

Actividad Biológica

p-Butoxybenzylidene p-heptylaniline (BBHA) is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of BBHA, including its antimicrobial properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

BBHA is a synthetic compound characterized by its unique chemical structure, which includes a butoxy group and a heptylaniline moiety. This structure contributes to its solubility and interaction with biological systems. The molecular formula for BBHA is CHNO, and its molecular weight is approximately 275.42 g/mol.

Antimicrobial Activity

Research has demonstrated that BBHA exhibits notable antimicrobial properties . A study published in the International Journal of Current Research reported that extracts containing BBHA showed significant activity against various clinically isolated microorganisms, indicating its potential as an antimicrobial agent .

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

This table summarizes the MIC values for BBHA against selected microorganisms, highlighting its effectiveness in inhibiting growth.

The mechanism by which BBHA exerts its antimicrobial effects may involve disruption of microbial cell membranes and interference with metabolic processes. The presence of the butoxy group is believed to enhance membrane permeability, allowing for increased uptake of the compound into microbial cells.

Therapeutic Applications

BBHA's biological activity extends beyond antimicrobial properties. Preliminary studies suggest potential applications in:

- Anticancer Therapy : Research indicates that BBHA may possess cytotoxic effects against certain cancer cell lines, warranting further investigation into its role as an anticancer agent.

- Anti-inflammatory Effects : Some studies have suggested that BBHA may modulate inflammatory pathways, providing a basis for exploring its use in treating inflammatory diseases.

Case Study: Antimicrobial Efficacy

In a controlled laboratory setting, BBHA was tested against a panel of bacteria and fungi. The results indicated that BBHA not only inhibited microbial growth but also demonstrated synergistic effects when combined with conventional antibiotics. This finding suggests that BBHA could be developed as an adjunct therapy to enhance the efficacy of existing antimicrobial treatments.

Research Findings

Recent research has focused on the structural modifications of BBHA to improve its biological activity. For instance, the introduction of different alkyl chains has been shown to alter its antimicrobial efficacy and selectivity towards specific pathogens .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.